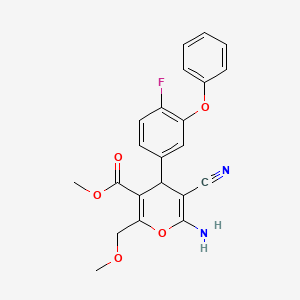![molecular formula C27H35N3O2 B11604917 2,3-dibutoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11604917.png)
2,3-dibutoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibutoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family.
Vorbereitungsmethoden
The synthesis of 2,3-dibutoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the palladium-catalyzed synthesis, which involves the use of 2,3-dibromoquinoxaline as a starting material. This compound undergoes a series of reactions, including C–N coupling and C–H activation, to form the desired indoloquinoxaline derivative . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Analyse Chemischer Reaktionen
2,3-Dibutoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Dibutoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3-dibutoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. For instance, it may act as a kinase inhibitor by binding to the catalytic domain of tyrosine kinases, thereby inhibiting their activity . This interaction can affect various cellular pathways, leading to potential therapeutic effects in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,3-dibutoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline include other indoloquinoxaline derivatives such as:
6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline: Known for its high HOMO energy level and low band gap.
Pyrrolo[2,3-b]quinoxaline derivatives: These compounds possess antioxidant, anticancer, and antibacterial properties.
Eigenschaften
Molekularformel |
C27H35N3O2 |
|---|---|
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
2,3-dibutoxy-6-(3-methylbutyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C27H35N3O2/c1-5-7-15-31-24-17-21-22(18-25(24)32-16-8-6-2)29-27-26(28-21)20-11-9-10-12-23(20)30(27)14-13-19(3)4/h9-12,17-19H,5-8,13-16H2,1-4H3 |
InChI-Schlüssel |
AZAVTODLZWCVEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4N(C3=N2)CCC(C)C)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(E)-{(2Z)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11604845.png)
![Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11604853.png)
![4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11604860.png)
![ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11604880.png)
![6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604883.png)
![N-(4-fluorophenyl)-2-(3-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B11604889.png)
![methyl 2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B11604891.png)
![(3E)-6-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11604894.png)
![(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinecarbothioamide](/img/structure/B11604897.png)
![N-benzyl-7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604903.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11604909.png)
![2-[(4-Methylbenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B11604919.png)
![3'-Ethyl 5'-(2-methoxyethyl) 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11604924.png)
